
N-(2-ethylhexyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a piperidine ring, a furan ring, and an ethylhexyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furfural as the starting material.
Attachment of the Ethylhexyl Group: The ethylhexyl group can be attached through an alkylation reaction using 2-ethylhexyl bromide.
Industrial Production Methods
In an industrial setting, the production of N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: can be compared with other piperidinecarboxamides and furan derivatives.
N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
- The presence of the furan ring provides aromaticity and potential for π-π interactions.
- The ethylhexyl group contributes to the compound’s hydrophobicity and influences its solubility and membrane permeability.
- The piperidine ring offers a versatile scaffold for further chemical modifications.
Propiedades
Fórmula molecular |
C19H30N2O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N2O3/c1-3-5-7-15(4-2)14-20-18(22)16-9-11-21(12-10-16)19(23)17-8-6-13-24-17/h6,8,13,15-16H,3-5,7,9-12,14H2,1-2H3,(H,20,22) |
Clave InChI |
YOQTXLQMIUUGSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


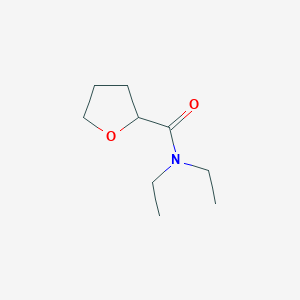
![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)
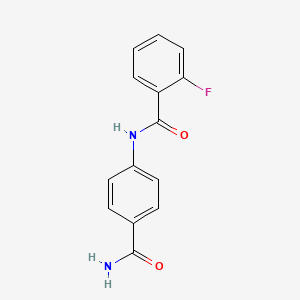
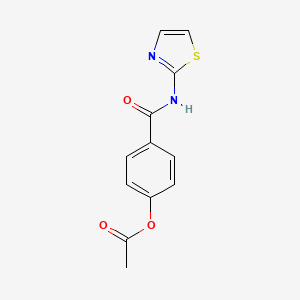
![N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B14938898.png)
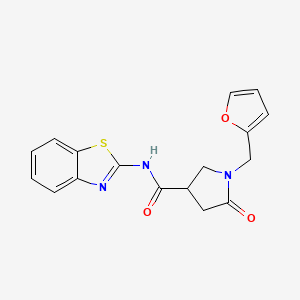
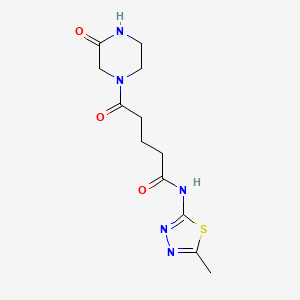
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B14938909.png)
![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)
![Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14938923.png)

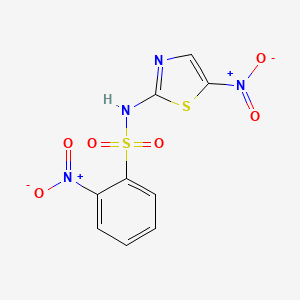
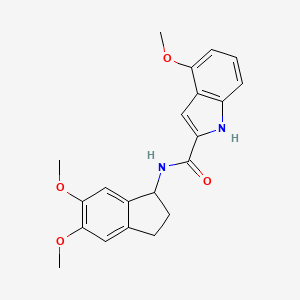
![3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14938942.png)
